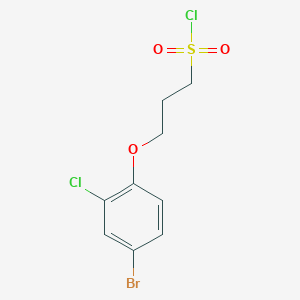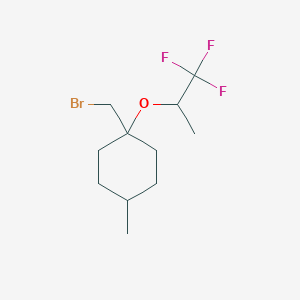
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane is an organic compound with the molecular formula C10H16BrF3O. This compound is characterized by the presence of a bromomethyl group, a trifluoropropan-2-yl group, and a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane typically involves the bromination of a suitable precursor compound. One common method is the bromination of 4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl-substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane involves its interaction with nucleophiles or electrophiles in chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted products. The trifluoropropan-2-yl group imparts unique electronic properties to the compound, influencing its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromomethyl group and a trifluoropropan-2-yl group but lacks the cyclohexane ring.
Uniqueness
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane is unique due to the combination of a bromomethyl group, a trifluoropropan-2-yl group, and a cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H18BrF3O |
|---|---|
Poids moléculaire |
303.16 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-methyl-1-(1,1,1-trifluoropropan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C11H18BrF3O/c1-8-3-5-10(7-12,6-4-8)16-9(2)11(13,14)15/h8-9H,3-7H2,1-2H3 |
Clé InChI |
VVWZDNDLLPPOFP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(CBr)OC(C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


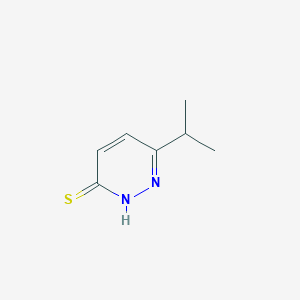
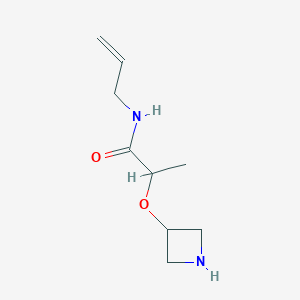

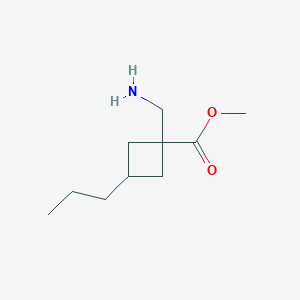
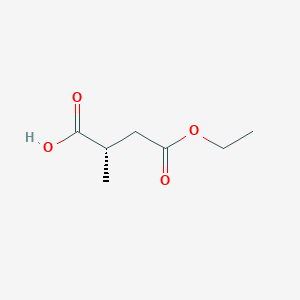
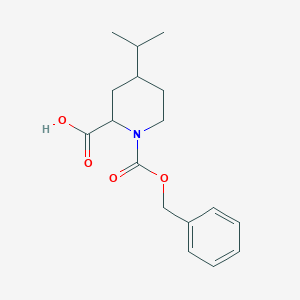
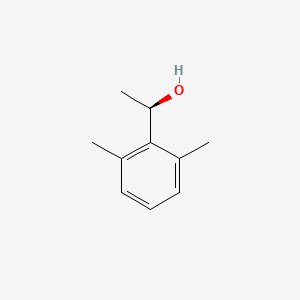
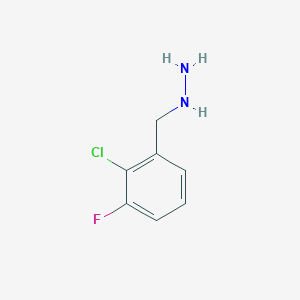
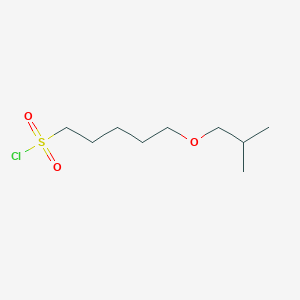
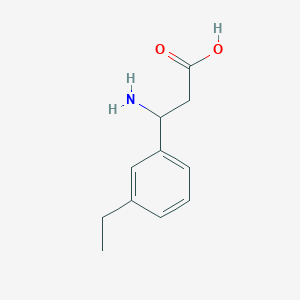
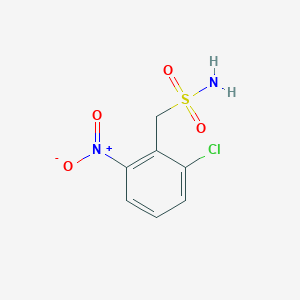
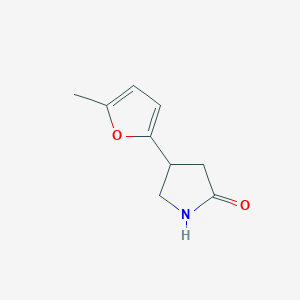
![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)
